
N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamido group, and a methoxyethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis methods used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzamido group, and the methoxyethyl group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Applications De Recherche Scientifique
Chemical Synthesis and Bond Formation
The compound has been explored in the context of chemical synthesis, particularly in Rh(III)-catalyzed selective coupling reactions. Zheng, Zhang, and Cui (2014) reported the use of a similar compound, N-methoxy-1H-indole-1-carboxamide, in selective C-C and C-C/C-N bond formation processes, showcasing its utility in creating diverse chemical products through mild and efficient coupling (Zheng, Zhang, & Cui, 2014).
Potential Cannabinoid Receptor Activity
Westphal et al. (2015) discussed the seizure of compounds including two 3-([1,3]-thiazol-2-yl)indoles (related to the compound ) by German customs, suggesting potential cannabinoid receptor activity. This indicates an interest in the compound's biochemical interactions, although this study focuses more on structure elucidation than direct applications (Westphal et al., 2015).
Synthesis of Related Compounds for Biological Applications
Several studies have focused on synthesizing derivatives of indole carboxamides, which share a core structure with N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, for various biological applications:
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the compound's role in the creation of biologically active substances, particularly in cytotoxicity studies against cancer cells (Hassan, Hafez, & Osman, 2014).
Unangst et al. (1989) explored indolecarboxamidotetrazoles for their antiallergic potential, demonstrating the compound's relevance in developing allergy treatments (Unangst et al., 1989).
Exploring Antihypertriglyceridemic Properties
Shahwan et al. (2010) synthesized N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives and evaluated them as antihypertriglyceridemic agents. This suggests a potential avenue for research into the lipid-lowering effects of compounds structurally related to N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide (Shahwan et al., 2010).
Anti-Inflammatory and Anticancer Potential
Boschelli et al. (1995) and Zhang et al. (2017) have conducted research on similar compounds, examining their potential as anti-inflammatory agents and anticancer agents, respectively. These studies indicate the relevance of indole-2-carboxamide derivatives in therapeutic research focused on inflammation and cancer (Boschelli et al., 1995; Zhang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-6-5-7-14(12-13)19(24)23-17-15-8-3-4-9-16(15)22-18(17)20(25)21-10-11-26-2/h3-9,12,22H,10-11H2,1-2H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQWTGIYOFHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)



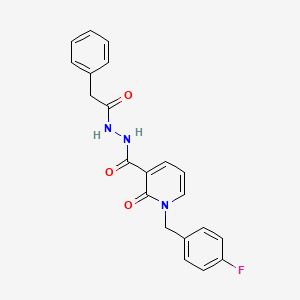
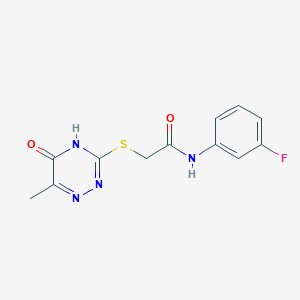

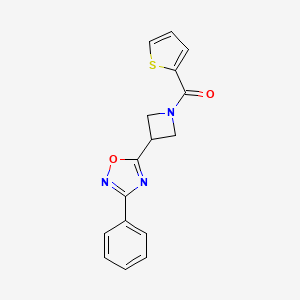
![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)
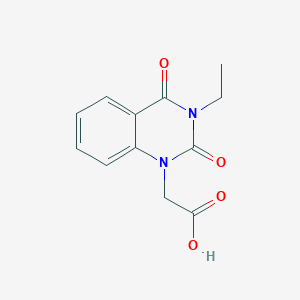
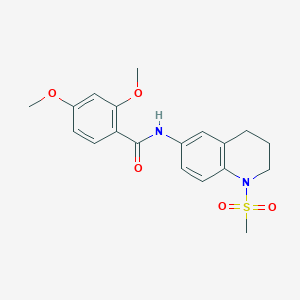
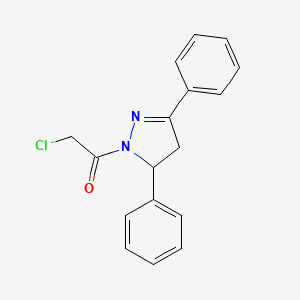
![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)
![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)